A Technical Guide to Boc-2-Methoxy-D-Phenylalanine: Properties, Synthesis, and Applications
A Technical Guide to Boc-2-Methoxy-D-Phenylalanine: Properties, Synthesis, and Applications
Introduction: A Specialized Building Block for Advanced Peptide Synthesis
Boc-2-Methoxy-D-Phenylalanine is a non-canonical, N-terminally protected amino acid derivative engineered for strategic applications in peptide chemistry and drug development. Its structure incorporates three key features that distinguish it from endogenous amino acids: the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the D-chiral configuration, and a methoxy substitution at the ortho (2-position) of the phenyl ring.
The Boc group is fundamental to one of the two major strategies in Solid-Phase Peptide Synthesis (SPPS), providing robust protection of the alpha-amino group that can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without compromising acid-labile side-chain protecting groups or the resin linkage[1]. The D-configuration is a critical design element for enhancing the therapeutic potential of synthetic peptides. Peptides incorporating D-amino acids exhibit significantly increased resistance to enzymatic degradation by proteases, thereby extending their in-vivo half-life. The 2-methoxy substituent introduces steric bulk and electronic modifications to the phenyl side chain. This modification can enforce specific torsional angles, restrict conformational flexibility, and alter binding interactions with biological targets, making it a valuable tool for refining the pharmacological profiles of peptide drug candidates[2].
This guide provides an in-depth overview of the physicochemical properties, core applications, and a validated experimental protocol for the incorporation of Boc-2-Methoxy-D-Phenylalanine into synthetic peptides, intended for researchers and professionals in the fields of medicinal chemistry and drug discovery.
Physicochemical and Structural Characteristics
The precise physical and chemical properties of Boc-2-Methoxy-D-Phenylalanine are essential for its effective use in synthesis, including accurate reagent measurements and predicting its behavior under various reaction conditions. While data for the D-enantiomer is not always explicitly separated from its more common L-counterpart, their core quantitative properties like molecular weight and formula are identical.
Table 1: Physicochemical Properties of Boc-2-Methoxy-Phenylalanine
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 295.33 g/mol | [3] |
| Molecular Formula | C₁₅H₂₁NO₅ | [3] |
| Appearance | Powder | [3] |
| Melting Point | ~157 °C | [3] |
| Typical Purity | ≥97% | [3] |
| Storage Conditions | 2-8°C | [3] |
| Primary Application | Peptide Synthesis |[3] |
Note: Data is primarily sourced for the L-enantiomer, as it is commercially documented. Enantiomers share identical molecular weight, formula, and non-chiral physical properties.
Core Applications in Peptide Chemistry and Drug Development
The primary utility of Boc-2-Methoxy-D-Phenylalanine lies in its role as a specialized building block for creating novel peptides with enhanced therapeutic properties. Its incorporation is a strategic choice aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and non-specific binding.
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Enhancing Metabolic Stability: Natural peptides composed exclusively of L-amino acids are rapidly degraded by proteases in the body. The inclusion of D-amino acids, such as Boc-2-Methoxy-D-Phenylalanine, renders the adjacent peptide bonds unrecognizable to these enzymes, significantly prolonging the peptide's circulation time and bioavailability[4].
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Conformational Constraint and Receptor Selectivity: The ortho-methoxy group imposes steric hindrance that restricts the rotational freedom of the phenyl side chain. This constraint can lock the peptide backbone into a specific, bioactive conformation. Such pre-organization often leads to higher binding affinity and improved selectivity for the intended biological target, such as a specific G-protein coupled receptor or enzyme active site[2].
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Drug Design and Discovery: Researchers leverage these modified amino acids in the design of novel peptide-based therapeutics. By systematically replacing native amino acids with derivatives like Boc-2-Methoxy-D-Phenylalanine, scientists can fine-tune the structure-activity relationship (SAR) of a lead compound to optimize efficacy and reduce off-target effects[2][4]. This approach is crucial in developing next-generation peptide drugs, including enzyme inhibitors and receptor modulators[2][5]. Recent studies have also highlighted the potential of Boc-protected dipeptides as broad-spectrum antibacterial agents, opening new avenues for their application[6].
Experimental Protocol: Incorporation via Boc-SPPS
The following is a detailed, single-cycle protocol for the incorporation of Boc-2-Methoxy-D-Phenylalanine onto a peptide-resin using standard Boc chemistry. This protocol is designed to be self-validating through the inclusion of a qualitative monitoring step.
Workflow for a Single Amino Acid Coupling Cycle in Boc-SPPS
Caption: Workflow for one cycle of Boc-SPPS.
Methodology:
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Step 1: Nα-Boc Deprotection
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Procedure: Treat the peptide-resin (starting with a free N-terminal Boc group) with a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes at room temperature[7].
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Causality: TFA is a moderately strong acid that quantitatively cleaves the acid-labile Boc group, exposing the alpha-amino group for the next coupling step. The resulting amine is protonated as a trifluoroacetate salt[1].
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Wash: Following deprotection, thoroughly wash the resin with DCM and Isopropanol (IPA) to remove residual TFA and the cleaved tert-butyl cation.
-
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Step 2: Neutralization
-
Procedure: Treat the peptide-resin with a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes[1].
-
Causality: The coupling reaction requires a nucleophilic free amine. DIEA is a sterically hindered, non-nucleophilic base that deprotonates the trifluoroacetate salt to regenerate the free amine without causing side reactions[1].
-
Wash: Wash the resin thoroughly with DCM to remove excess DIEA and its salt.
-
-
Step 3: Amino Acid Coupling
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Procedure:
-
In a separate vessel, pre-activate Boc-2-Methoxy-D-Phenylalanine (3-4 equivalents relative to resin substitution) with a coupling agent like HBTU (3-4 eq.) and DIEA (6-8 eq.) in N,N-Dimethylformamide (DMF) for 2-5 minutes.
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Add the activated amino acid solution to the neutralized peptide-resin.
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Allow the reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Causality: HBTU is an aminium-based coupling reagent that reacts with the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea ester. This activated intermediate readily reacts with the free amine on the peptide-resin to form a stable peptide bond.
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Step 4: Reaction Monitoring (Self-Validation)
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Procedure: After the coupling reaction, take a small sample of the resin beads and perform a qualitative Kaiser test.
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Trustworthiness: The Kaiser test detects free primary amines. A blue or purple result indicates incomplete coupling (presence of unreacted amines), while a yellow or colorless result signifies a complete reaction. If the test is positive, the coupling step (Step 3) should be repeated before proceeding.
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Step 5: Final Wash
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Procedure: Once coupling is complete, wash the peptide-resin extensively with DMF and DCM to remove all soluble reagents and byproducts, preparing it for the next cycle.
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Conclusion
Boc-2-Methoxy-D-Phenylalanine represents a sophisticated chemical tool for modern peptide science. Its strategic design, combining an acid-labile protecting group with features that enhance metabolic stability and enforce conformational constraint, makes it an invaluable asset in the development of peptide-based therapeutics. By providing a means to systematically modify peptide structure, it empowers researchers to overcome the traditional limitations of peptide drugs and engineer next-generation molecules with superior pharmacological properties.
References
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National Center for Biotechnology Information. Boc-D-phenylalanine. PubChem Compound Summary for CID 637610. [Link]
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National Center for Biotechnology Information. Boc-2,6-Dichloro-D-Phenylalanine. PubChem Compound Summary for CID 71304146. [Link]
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Goudet, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel dipeptide derivatives of biological interest. Der Pharma Chemica, 3(3), 174-188. [Link]
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Aapptec Peptides. Boc-D-Phe-OH. Aapptec Product Page. [Link]
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Halder, A., et al. (2024). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers. [Link]
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National Center for Biotechnology Information. 3-Methoxy-D-Phenylalanine. PubChem Compound Summary for CID 10420176. [Link]
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National Center for Biotechnology Information. (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid. PubChem Compound Summary for CID 2734493. [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
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